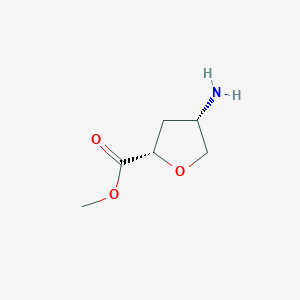![molecular formula C9H15NO2 B13462531 methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R,3S,4R)-3-aminobicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or a related compound.
Functional Group Introduction: The amino group and carboxylate ester are introduced through a series of reactions, including amination and esterification.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the desired (1S,2R,3S,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of bicyclic compounds with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, while the bicyclic structure provides rigidity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1S,2S,3S,4R)-2′-benzyl-3′-oxo-2′,3′-dihydrospiro[bicyclo[2.2.1]heptane-2,1′-isoindole]-3-carboxylate
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3/t5-,6+,7+,8-/m0/s1 |
Clave InChI |
QIDKPXAOMOVSBB-OSMVPFSASA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N |
SMILES canónico |
COC(=O)C1C2CCC(C2)C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
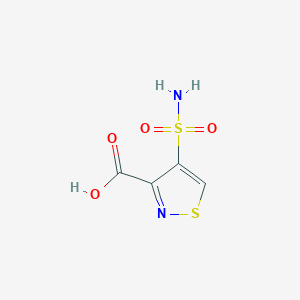
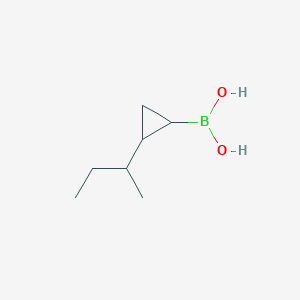

![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
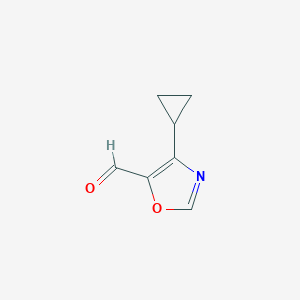
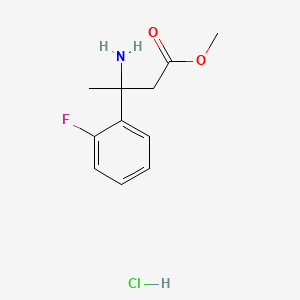
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
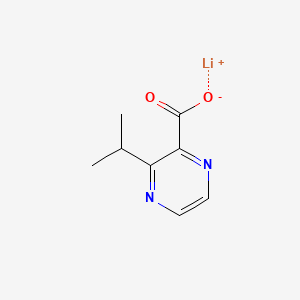
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
